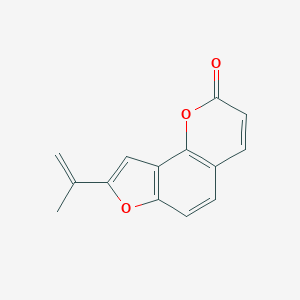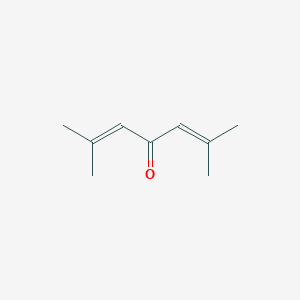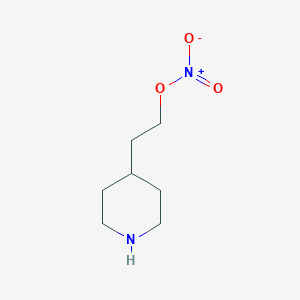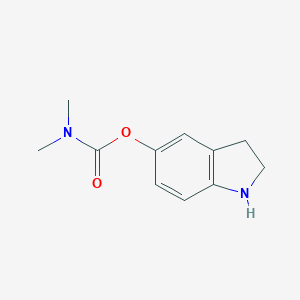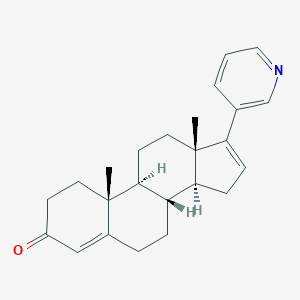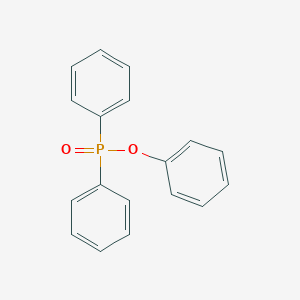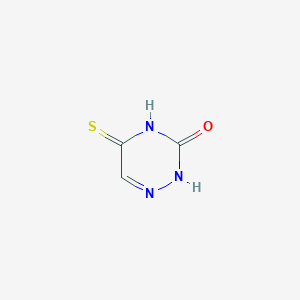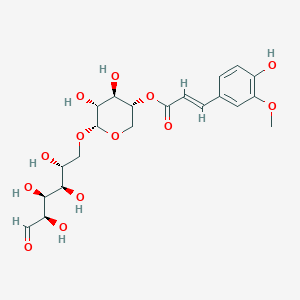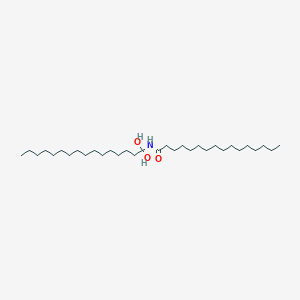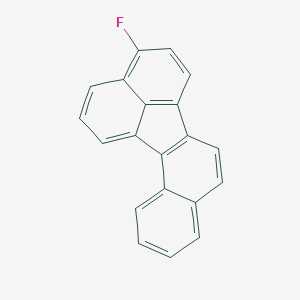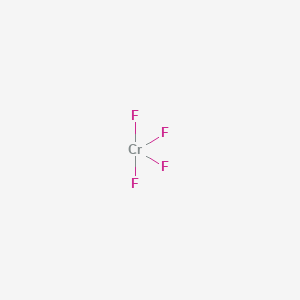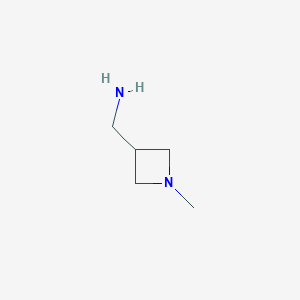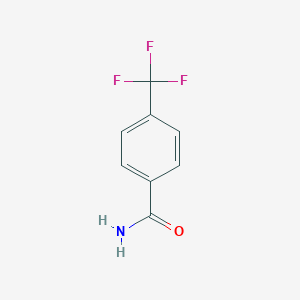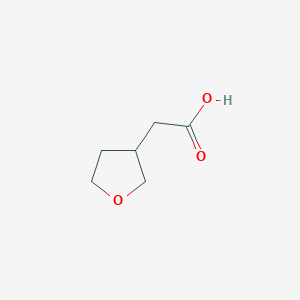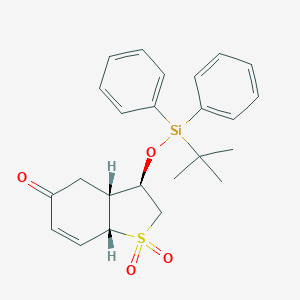
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide, also known as BTO, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. BTO is a member of the benzo(b)thiophene family, which is known for its diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is not fully understood. However, it is believed to act through multiple pathways, including inhibition of NF-κB, activation of Nrf2, and modulation of the PI3K/Akt/mTOR signaling pathway. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has also been shown to inhibit the activity of COX-2 and reduce the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, enhance antioxidant defense, and improve mitochondrial function. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has also been found to have a protective effect on the cardiovascular system and can reduce the risk of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is also highly soluble in organic solvents, making it easy to work with. However, 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has some limitations. It is relatively expensive, and its mechanism of action is not fully understood, which can make it challenging to design experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide. One area of research is the development of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide analogs with improved pharmacological properties. Another area of research is the investigation of the role of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide and its potential applications in the field of medicine.
Conclusion:
In conclusion, 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can improve cognitive function. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has several advantages for lab experiments, but its mechanism of action is not fully understood. Further research is needed to fully understand the potential applications of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide in the field of medicine.
Synthesemethoden
The synthesis of 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide involves the reaction of 2-mercaptobenzoic acid with tert-butyl diphenylsilyl chloride, followed by cyclization with acetic anhydride and oxidation with hydrogen peroxide. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide has also been found to have neuroprotective effects and can improve cognitive function.
Eigenschaften
CAS-Nummer |
127486-99-1 |
|---|---|
Produktname |
3-tert-Butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |
Molekularformel |
C24H28O4SSi |
Molekulargewicht |
440.6 g/mol |
IUPAC-Name |
(3R,3aR,7aR)-3-[tert-butyl(diphenyl)silyl]oxy-1,1-dioxo-3,3a,4,7a-tetrahydro-2H-1-benzothiophen-5-one |
InChI |
InChI=1S/C24H28O4SSi/c1-24(2,3)30(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-22-17-29(26,27)23-15-14-18(25)16-21(22)23/h4-15,21-23H,16-17H2,1-3H3/t21-,22+,23-/m1/s1 |
InChI-Schlüssel |
RPMKJJTXIMDQTB-XPWALMASSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CS(=O)(=O)[C@H]4[C@@H]3CC(=O)C=C4 |
SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CS(=O)(=O)C4C3CC(=O)C=C4 |
Andere CAS-Nummern |
127486-99-1 |
Synonyme |
3-BSTBTD 3-tert-butyldiphenylsiloxy-2,3,3a,7a-tetrahydrobenzo(b)thiophen-5(4H)-one 1,1-dioxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



